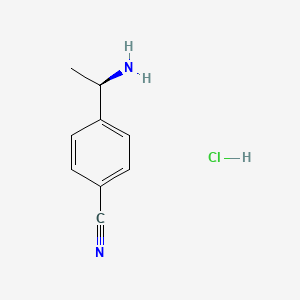

(R)-4-(1-Aminoethyl)benzonitrile hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(1R)-1-aminoethyl]benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c1-7(11)9-4-2-8(6-10)3-5-9;/h2-5,7H,11H2,1H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLPYAMQKGFHBF-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704274 | |

| Record name | 4-[(1R)-1-Aminoethyl]benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911372-78-6 | |

| Record name | Benzonitrile, 4-[(1R)-1-aminoethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911372-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1R)-1-Aminoethyl]benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-4-(1-Aminoethyl)benzonitrile hydrochloride physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (R)-4-(1-Aminoethyl)benzonitrile hydrochloride. Due to the limited availability of public data for this specific chiral compound, this guide also details the standard experimental protocols for the determination of key physical characteristics.

Core Physical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 911372-78-6 |

| Molecular Formula | C₉H₁₁ClN₂ |

| Molecular Weight | 182.65 g/mol |

| Appearance | Data not available |

| Purity | Typically ≥95% |

| Storage Conditions | Store in a cool, dry place under an inert atmosphere. |

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for determining the key physical properties of a chiral compound like this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. For a pure compound, the melting range is typically narrow.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to liquefy (T1) and the temperature at which it becomes completely liquid (T2) are recorded. The melting range is reported as T1-T2.

Solubility Assessment

Determining the solubility of a compound in various solvents is essential for its application in drug development, including formulation and analytical method development.

Methodology: Shake-Flask Method

-

Preparation: An excess amount of the compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Separation: The resulting saturated solution is separated from the excess solid by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL).

Optical Rotation Measurement

As a chiral molecule, the specific rotation of this compound is a key parameter for confirming its enantiomeric identity and purity.

Methodology: Polarimetry

-

Solution Preparation: A solution of the compound is prepared by accurately weighing a sample and dissolving it in a known volume of a suitable solvent.

-

Instrumentation: A polarimeter is used for the measurement. The instrument is first calibrated with a blank solvent.

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length. The angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) by the solution is measured at a specific temperature.

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Quality Control Workflow for Chiral Compounds

The following diagram illustrates a typical workflow for the quality control of a chiral compound such as this compound, ensuring its identity, purity, and enantiomeric integrity.

Caption: A generalized workflow for the quality control of a chiral chemical compound.

This guide serves as a foundational resource for professionals working with this compound. While specific physical property data remains elusive, the provided experimental protocols offer a clear path for its determination, and the quality control workflow outlines the necessary steps to ensure the compound's integrity for research and development purposes.

(R)-4-(1-Aminoethyl)benzonitrile hydrochloride chemical structure and stereochemistry

This guide provides an in-depth technical analysis of (R)-4-(1-Aminoethyl)benzonitrile hydrochloride, a chiral building block of significant interest to researchers and professionals in drug discovery and development. The document covers its chemical structure, stereochemistry, physicochemical properties, and relevant experimental methodologies.

Chemical Structure and Stereochemistry

This compound is a chiral aromatic amine. The molecule consists of a benzonitrile core substituted at the para-position with a 1-aminoethyl group. The stereochemistry at the chiral center, the carbon atom bearing the amino group and the methyl group, is designated as (R) according to the Cahn-Ingold-Prelog priority rules. The compound is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media.

The chemical identity is confirmed by its CAS Number 911372-78-6 and molecular formula C9H11ClN2.[1][2] The specific (R)-configuration is crucial for its application in asymmetric synthesis and its specific interactions with chiral biological targets.

Caption: 2D structure of this compound.

Physicochemical and Specification Data

The key properties and specifications for this compound are summarized below. This data is essential for handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 911372-78-6 | [1] |

| Molecular Formula | C9H11ClN2 | [1][2] |

| Molecular Weight | 182.65 g/mol | [1] |

| Purity | ≥95% to ≥99% (Varies by supplier) | [2][3] |

| Appearance | White to off-white solid/powder | N/A |

| Storage | Inert atmosphere, room temperature, cool or dry place | [1][2] |

| SMILES Code | N#CC1=CC=C(--INVALID-LINK--C)C=C1.[H]Cl | [1] |

Experimental Protocols

Detailed methodologies are critical for the successful application and analysis of this compound. The following sections outline protocols for synthesis and analytical characterization.

A common and effective method for the synthesis of chiral amines like (R)-4-(1-Aminoethyl)benzonitrile is through asymmetric reductive amination of the corresponding ketone, 4-acetylbenzonitrile.

References

(R)-4-(1-Aminoethyl)benzonitrile Hydrochloride: A Technical Guide for Drug Development Professionals

(R)-4-(1-Aminoethyl)benzonitrile hydrochloride (CAS Number: 911372-78-6) is a chiral synthetic building block of significant interest to researchers and scientists in the field of medicinal chemistry and drug development. Its specific stereochemistry and reactive functional groups make it a valuable intermediate in the synthesis of complex pharmaceutical compounds, most notably as a key component in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the mechanism of action of DPP-4 inhibitors.

Physicochemical Properties

While specific experimental data for this compound is not widely published in peer-reviewed literature, data for the closely related achiral compound, 4-(aminomethyl)benzonitrile hydrochloride, provides valuable insights. It is crucial to note that the introduction of a methyl group on the alpha-carbon and the specific (R)-stereochemistry will influence these properties.

| Property | Value (for 4-(aminomethyl)benzonitrile hydrochloride) | Reference |

| Molecular Formula | C9H11ClN2 | [1] |

| Molecular Weight | 182.65 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 274-279 °C | [3] |

| Solubility | Soluble in water | [2] |

| SMILES | N#CC1=CC=C(--INVALID-LINK--C)C=C1.[H]Cl | [4] |

Synthesis and Experimental Protocols

This compound is a chiral amine that can be synthesized through various stereoselective methods. A common conceptual pathway involves the asymmetric reduction of a corresponding ketimine or the chiral resolution of a racemic mixture.

General Experimental Protocol for Hydrochloride Salt Formation (adapted from a related compound):

-

Dissolution: Dissolve 4-cyanobenzylamine in a suitable solvent, such as ethyl acetate, in a reaction vessel equipped with a stirrer and a gas inlet.

-

HCl Gas Introduction: While stirring, slowly bubble hydrogen chloride gas through the solution.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

-

Isolation: Collect the solid precipitate by filtration.

-

Drying: Dry the isolated solid under vacuum to yield the final hydrochloride salt.

It is imperative for researchers to adapt and optimize this general protocol for the specific synthesis of the (R)-enantiomer, likely starting from a chiral precursor to ensure the desired stereochemistry.

Application in Drug Development: A Key Intermediate for DPP-4 Inhibitors

The primary application of this compound in drug development is as a crucial chiral building block for the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[5] DPP-4 is a serine protease that plays a key role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6]

Mechanism of Action and Signaling Pathway

DPP-4 inhibitors function by blocking the active site of the DPP-4 enzyme, thereby preventing the degradation of GLP-1 and GIP.[6] This leads to an increase in the circulating levels of active incretins. The elevated incretin levels then potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells.[7] This dual action ultimately results in improved glycemic control in patients with type 2 diabetes.

The signaling pathway of DPP-4 inhibition can be visualized as follows:

Role in the Synthesis of Sitagliptin

While specific patents for the synthesis of the widely used DPP-4 inhibitor Sitagliptin do not explicitly name this compound as the direct starting material, the core structure of Sitagliptin contains a chiral β-amino acid derivative that is structurally analogous. The synthesis of such chiral amines is a critical step, and intermediates like this compound are highly valuable for creating the necessary stereocenter in the final drug molecule. The general synthetic strategy involves the coupling of a chiral amine with another heterocyclic fragment.

Conclusion

This compound is a specialized and crucial chiral intermediate for the pharmaceutical industry. Its significance lies in its application as a building block for the synthesis of potent and selective enzyme inhibitors, particularly DPP-4 inhibitors for the management of type 2 diabetes. The stereospecificity of this compound is paramount for the efficacy of the final drug product. Further research into the development of efficient and scalable synthetic routes for this intermediate, along with the publication of its detailed analytical data, will be of great benefit to the drug development community.

References

- 1. Acute DPP-4 inhibition modulates vascular tone through GLP-1 independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 7. CN113149991A - Synthesis method of sitagliptin free base and sitagliptin phosphate monohydrate - Google Patents [patents.google.com]

Spectroscopic Data for (R)-4-(1-Aminoethyl)benzonitrile Hydrochloride: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for (R)-4-(1-Aminoethyl)benzonitrile hydrochloride, a key intermediate in pharmaceutical research and development. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition. This information is intended for researchers, scientists, and drug development professionals to aid in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

-

IUPAC Name: (1R)-1-(4-cyanophenyl)ethan-1-aminium chloride

-

Molecular Formula: C₉H₁₁ClN₂

-

Molecular Weight: 182.65 g/mol

-

CAS Number: 911372-78-6

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.80 | br s | 3H | -NH₃⁺ |

| ~7.85 | d | 2H | Ar-H (ortho to -CN) |

| ~7.65 | d | 2H | Ar-H (ortho to -CH) |

| ~4.60 | q | 1H | -CH(NH₃⁺)- |

| ~1.60 | d | 3H | -CH₃ |

br s = broad singlet, d = doublet, q = quartet

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Ar-C (ipso to -CH) |

| ~133 | Ar-CH (ortho to -CN) |

| ~129 | Ar-CH (ortho to -CH) |

| ~118 | -C≡N |

| ~112 | Ar-C (ipso to -CN) |

| ~50 | -CH(NH₃⁺)- |

| ~21 | -CH₃ |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000 - 2800 | Strong, broad | N-H stretch (from -NH₃⁺) |

| 2230 | Strong, sharp | C≡N stretch |

| 1610, 1510 | Medium | C=C aromatic ring stretch |

| 1500 | Medium | N-H bend (asymmetric) |

| 830 | Strong | C-H out-of-plane bend (para-substituted) |

MS (Mass Spectrometry) Data

Ionization Mode: Electrospray Ionization (ESI+)

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |

| 147.09 | 100 | [M+H]⁺ of free base (C₉H₁₁N₂) |

| 132.07 | 80 | [M-CH₃]⁺ of free base |

Note: In mass spectrometry, the hydrochloride salt will typically dissociate, and the spectrum will show the protonated free base.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition Parameters:

-

Spectrometer: 400 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

-

-

¹³C NMR Acquisition Parameters:

-

Spectrometer: 100 MHz NMR Spectrometer

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: -10 to 200 ppm

-

Temperature: 298 K

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, representative amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

IR Spectrum Acquisition Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Data Format: Transmittance

-

-

Data Processing:

-

Perform a background scan of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

-

Mass Spectrum Acquisition Parameters:

-

Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive ion mode (ESI+).

-

Mass Range: m/z 50 - 500

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

-

Data Processing:

-

The acquired data is processed by the instrument's software to generate a mass spectrum, which is a plot of relative intensity versus the mass-to-charge ratio (m/z).

-

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for NMR, IR, and MS analysis.

Navigating the Solubility Landscape of (R)-4-(1-Aminoethyl)benzonitrile Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-4-(1-Aminoethyl)benzonitrile hydrochloride is a chiral amine salt of significant interest in pharmaceutical development. Understanding its solubility in organic solvents is paramount for designing efficient crystallization processes, formulating drug products, and ensuring optimal bioavailability. This technical guide addresses the solubility of this compound, providing a summary of its physicochemical properties and outlining a detailed, universally accepted methodology for its experimental determination. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on providing a robust framework for researchers to conduct their own solubility studies.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-(Aminomethyl)benzonitrile hydrochloride |

| CAS Number | 911372-78-6[1] | 15996-76-6[2] |

| Molecular Formula | C₉H₁₁ClN₂[1] | C₈H₉ClN₂[2] |

| Molecular Weight | 182.65 g/mol [1] | 168.62 g/mol [2] |

| Melting Point | Not available | 274-279 °C[2] |

| Appearance | Solid (form not specified) | Solid[2] |

| Storage | Inert atmosphere, room temperature[1] | Room Temperature |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3] It is based on achieving a saturated solution and then measuring the concentration of the dissolved solute.

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile)

-

Analytical balance

-

Scintillation vials or flasks with airtight seals

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[4] It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.[5] Alternatively, the samples can be centrifuged at the experimental temperature, and an aliquot of the clear supernatant can be carefully collected.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method).

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

The solubility is calculated from the measured concentration, taking into account the dilution factor.

-

Data Analysis

The solubility is typically expressed in units of mg/mL or mol/L. It is recommended to perform the experiment in triplicate for each solvent and report the average solubility with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.

Caption: Workflow for determining the solubility of a compound using the shake-flask method.

Conclusion

While direct experimental data on the solubility of this compound in organic solvents is not currently widespread, this guide provides the necessary framework for researchers to undertake these critical measurements. By following the detailed shake-flask protocol, scientists and drug development professionals can generate reliable and reproducible solubility data. This information is indispensable for advancing the development of pharmaceutical products containing this promising chiral intermediate. The general principles of solubility for amine hydrochlorides suggest that polar organic solvents are likely to be more effective, a hypothesis that can be systematically investigated using the outlined methodology.

References

A Technical Guide to the Thermal Stability and Decomposition of (R)-4-(1-Aminoethyl)benzonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and decomposition of (R)-4-(1-Aminoethyl)benzonitrile hydrochloride is not extensively available in publicly accessible literature. This guide provides a comprehensive overview based on the physicochemical properties of the compound and its structural analogs, alongside standardized methodologies for its thermal analysis.

Introduction

This compound is a chiral building block of interest in pharmaceutical and chemical synthesis. Understanding the thermal stability and decomposition profile of this compound is critical for determining appropriate storage conditions, handling procedures, and its viability in synthetic reactions conducted at elevated temperatures. This technical guide outlines the known properties of this compound and its close structural analog, 4-(Aminomethyl)benzonitrile hydrochloride, and provides detailed experimental protocols for assessing its thermal behavior.

Physicochemical Properties

| Property | This compound | 4-(Aminomethyl)benzonitrile hydrochloride |

| CAS Number | 911372-78-6[1][2] | 15996-76-6[3][4][5] |

| Molecular Formula | C₉H₁₁ClN₂[1][2] | C₈H₉ClN₂[3][4] |

| Molecular Weight | 182.65 g/mol [2] | 168.62 g/mol [3][5] |

| Appearance | Data not available | White to pale cream crystals or powder[6] |

| Melting Point | Data not available | 274-279 °C[3][4][5][7] |

| Boiling Point | Data not available | 275.4°C at 760 mmHg[4] |

| Chemical Stability | Store in a cool, dry place under an inert atmosphere[2] | Stable under recommended storage conditions. Incompatible with strong acids/alkalis and strong oxidizing/reducing agents[4]. |

The high melting point of the structural analog, 4-(Aminomethyl)benzonitrile hydrochloride, suggests that this compound is also likely to be a thermally stable solid at room temperature. However, the presence of the additional methyl group on the ethylamine chain may influence its crystal packing and overall thermal profile.

Methodologies for Thermal Stability Analysis

To definitively determine the thermal stability and decomposition pathway of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Instrumentation: A standard thermogravimetric analyzer.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (typically ceramic or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Equilibrate the sample at a starting temperature of approximately 30 °C.

-

-

Thermal Program:

-

Heat the sample from 30 °C to a final temperature (e.g., 500 °C or higher, until complete decomposition) at a constant heating rate, typically 10 °C/min.

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

The onset temperature of mass loss indicates the beginning of decomposition. The temperature at which the rate of mass loss is maximal (from the derivative of the TGA curve) is also a key data point.

-

Any residual mass at the end of the experiment should be noted.

-

Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow into or out of the sample as a function of temperature.

Instrumentation: A standard differential scanning calorimeter.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at a starting temperature of approximately 30 °C.

-

-

Thermal Program:

-

Heat the sample at a controlled rate, typically 10 °C/min, to a temperature beyond its expected melting and decomposition points.

-

-

Data Analysis:

-

Record the differential heat flow between the sample and the reference.

-

An endothermic peak will indicate the melting point of the compound.

-

Sharp exothermic or endothermic peaks following the melt can indicate decomposition. The onset temperature of these peaks provides information on the thermal stability.

-

Experimental and Logical Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive thermal analysis of a chemical compound like this compound.

References

- 1. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]

- 2. 911372-78-6|this compound|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 4-(Aminomethyl)benzonitrile 97 15996-76-6 [sigmaaldrich.com]

- 6. 4-(Aminomethyl)benzonitrile hydrochloride, 97% 25 g | Request for Quote [thermofisher.com]

- 7. 4-(Aminomethyl)benzonitrile 97 15996-76-6 [sigmaaldrich.com]

Reactivity Profile of the Amino Group in (R)-4-(1-Aminoethyl)benzonitrile Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-(1-Aminoethyl)benzonitrile hydrochloride is a chiral primary amine that holds significant potential as a building block in medicinal chemistry and asymmetric synthesis. The presence of a stereogenic center adjacent to the amino group, combined with the electronic properties of the cyanophenyl moiety, imparts a unique reactivity profile that can be exploited for the synthesis of complex, high-value molecules. This technical guide provides a comprehensive overview of the reactivity of the amino group in this compound, focusing on key transformations such as N-acylation, N-alkylation, and reductive amination. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to aid researchers in the effective utilization of this versatile chiral synthon.

Core Reactivity of the Amino Group

The primary amino group in (R)-4-(1-Aminoethyl)benzonitrile is a nucleophilic center capable of participating in a variety of bond-forming reactions. Its reactivity is influenced by several factors:

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily attacking electrophilic centers.

-

Basicity: The amino group can act as a base, accepting a proton. The hydrochloride salt form indicates that the amine is protonated, and a base is typically required to liberate the free amine for nucleophilic reactions.

-

Steric Hindrance: The ethyl group and the aromatic ring create a chiral environment around the nitrogen atom, which can influence the stereochemical outcome of reactions.

-

Electronic Effects: The para-benzonitrile group is electron-withdrawing, which can modulate the nucleophilicity and basicity of the amino group compared to other benzylic amines.

These characteristics make (R)-4-(1-Aminoethyl)benzonitrile a valuable chiral auxiliary and a precursor for the synthesis of a diverse range of enantiomerically enriched compounds. Chiral amines are widely used in asymmetric synthesis as chiral bases, resolving agents, and as integral components of many pharmaceutical agents.

Key Reactions and Experimental Protocols

N-Acylation

N-acylation is a fundamental transformation for the protection of the amino group or for the introduction of amide functionalities, which are prevalent in biologically active molecules. The reaction typically involves the treatment of the amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base.

Experimental Protocol: N-Acetylation of (R)-4-(1-Aminoethyl)benzonitrile

Objective: To synthesize (R)-N-(1-(4-cyanophenyl)ethyl)acetamide.

Materials:

-

This compound

-

Acetic anhydride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend this compound (1.0 eq) in DCM.

-

Add triethylamine (2.2 eq) to the suspension and stir until the solid dissolves, forming the free amine in situ.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or silica gel column chromatography.

Quantitative Data for N-Acylation of Similar Chiral Amines

| Amine Substrate | Acylating Agent | Base | Solvent | Yield (%) | Enantiomeric/Diastereomeric Excess | Reference |

| (S)-α-Methylbenzylamine | Benzoyl Chloride | Pyridine | DCM | >95 | >98% ee | Adapted from general procedures |

| (R)-1-Phenylethylamine | Acetic Anhydride | TEA | EtOAc | 92 | >99% ee | Adapted from general procedures |

Note: Specific yield and enantiomeric excess for the N-acylation of this compound may vary and should be determined experimentally.

N-Alkylation

N-alkylation introduces an alkyl group onto the nitrogen atom, leading to the formation of secondary or tertiary amines. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation. More controlled methods, such as reductive amination, are often preferred. However, for specific applications, direct alkylation can be employed, often with a large excess of the amine to minimize the formation of tertiary amines.

Experimental Protocol: Diastereoselective N-Alkylation (General Procedure)

This protocol describes a general approach for the diastereoselective alkylation of a chiral amine, which can be adapted for (R)-4-(1-Aminoethyl)benzonitrile. The stereochemical outcome will depend on the nature of the electrophile and the reaction conditions.

Materials:

-

This compound

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

An alkylating agent (e.g., benzyl bromide, methyl iodide)

-

A suitable solvent (e.g., acetonitrile, DMF)

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent, add the base (2.0-3.0 eq).

-

Stir the mixture at room temperature to generate the free amine.

-

Add the alkylating agent (1.0-1.2 eq) to the reaction mixture.

-

Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to isolate the N-alkylated product and determine the diastereomeric ratio.

Quantitative Data for Diastereoselective Alkylation of Chiral Amines

| Chiral Amine | Alkylating Agent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| (R)-α-Methylbenzylamine | Benzyl Bromide | 70:30 | 85 | Adapted from general procedures[1] |

| Chiral α-heteroatom substituted aldehyde derived imine | Triethylborane | High d.r. | High | [1] |

Note: The diastereoselectivity of the alkylation of (R)-4-(1-Aminoethyl)benzonitrile will be highly dependent on the specific alkylating agent and reaction conditions.

Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds and the synthesis of secondary and tertiary amines.[2] It involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method offers excellent control over the degree of alkylation. When a chiral amine such as (R)-4-(1-Aminoethyl)benzonitrile is used, the reaction can proceed with diastereoselectivity, leading to the formation of new chiral centers.

Experimental Protocol: Reductive Amination with a Ketone

Objective: To synthesize a chiral secondary amine via reductive amination of a ketone with (R)-4-(1-Aminoethyl)benzonitrile.

Materials:

-

This compound

-

A ketone (e.g., acetophenone)

-

A reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)

-

An acid catalyst (e.g., acetic acid)

-

A suitable solvent (e.g., 1,2-dichloroethane (DCE), methanol)

Procedure:

-

To a solution of this compound (1.0 eq) and the ketone (1.1 eq) in the chosen solvent, add the acid catalyst (e.g., 1-2 drops of acetic acid).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the secondary amine and determine the diastereomeric ratio.

Quantitative Data for Reductive Amination with Chiral Amines

| Chiral Amine | Ketone | Reducing Agent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| (R)-α-Methylbenzylamine | Acetophenone | H₂, Pd/C | 85:15 | 90 | Adapted from general procedures |

| (S)-α-Ethylbenzylamine | Various Aldehydes | NaBH(OAc)₃ | High d.r. | High |

Note: The yield and diastereoselectivity for the reductive amination using this compound will depend on the specific ketone, reducing agent, and reaction conditions.

References

(R)-4-(1-Aminoethyl)benzonitrile Hydrochloride: A Cornerstone for Potent and Selective Enzyme Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-4-(1-Aminoethyl)benzonitrile hydrochloride has emerged as a critical chiral building block in medicinal chemistry, particularly in the development of enzyme inhibitors. Its unique structural features, comprising a chiral amine and a benzonitrile moiety, make it an ideal precursor for synthesizing targeted therapeutics. This technical guide provides a comprehensive overview of its application, focusing on the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, experimental protocols, and the underlying biological pathways.

Introduction to this compound

This compound is a versatile intermediate valued for its stereochemically defined amine group. This chirality is often essential for the specific interactions required for potent and selective enzyme inhibition. The benzonitrile group can also play a crucial role in binding to enzyme active sites or can be chemically modified to introduce other functional groups. Its most prominent application to date is in the synthesis of Sitagliptin, a potent and selective inhibitor of DPP-4 for the treatment of type 2 diabetes.

Role as a Precursor for DPP-4 Inhibitors

DPP-4 is a serine protease that plays a key role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism of action has made DPP-4 inhibitors a cornerstone in the management of type 2 diabetes.

The (R)-amino group of this compound is a key pharmacophoric element that mimics the N-terminal portion of the natural substrates of DPP-4, allowing it to bind to the S1 subsite of the enzyme's active site. The synthesis of DPP-4 inhibitors from this precursor typically involves the formation of an amide bond with a suitable heterocyclic moiety that occupies the S2 subsite of the enzyme.

Synthesis of DPP-4 Inhibitors

The synthesis of potent DPP-4 inhibitors, such as Sitagliptin, from this compound involves a multi-step process. A generalized synthetic workflow is outlined below.

Caption: Generalized workflow for the synthesis of DPP-4 inhibitors.

Experimental Protocol: Synthesis of a Sitagliptin Analogue

This protocol outlines the key steps for the synthesis of a Sitagliptin analogue, a potent DPP-4 inhibitor, starting from this compound.

Materials:

-

This compound

-

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride (or a suitable protected derivative)

-

Coupling agents (e.g., EDC, HOBt)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Solvents (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM)

-

Reagents for deprotection (e.g., Trifluoroacetic acid - TFA, or HCl in methanol)

-

Reagents for purification (e.g., silica gel for column chromatography, solvents for recrystallization)

Procedure:

-

Amide Coupling:

-

To a solution of this compound (1 equivalent) and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride (1 equivalent) in DMF, add DIPEA (3 equivalents) and cool the mixture to 0°C.

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude coupled product.

-

-

Purification of the Intermediate:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure intermediate.

-

-

Deprotection (if a protected heterocyclic moiety was used):

-

If the heterocyclic amine was protected (e.g., with a Boc group), dissolve the purified intermediate in a suitable solvent (e.g., DCM).

-

Add a deprotecting agent (e.g., TFA or HCl in methanol) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess reagent under reduced pressure.

-

-

Final Purification:

-

The final compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the desired DPP-4 inhibitor as a hydrochloride salt.

-

DPP-4 Signaling Pathway and Mechanism of Inhibition

DPP-4 inhibitors exert their therapeutic effect by modulating the incretin pathway. The following diagram illustrates the key components of this pathway and the action of DPP-4 inhibitors.

References

- 1. Dipeptidyl peptidase IV (DPP4) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 2. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

The Synthetic Alchemist's Guide to Chiral Benzonitriles: A Comprehensive Review

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral benzonitriles, as key structural motifs in a multitude of pharmaceuticals and biologically active molecules, represent a critical class of synthetic targets. Their synthesis, however, presents unique challenges in achieving high stereoselectivity. This technical guide provides an in-depth review of the core methodologies for the synthesis of chiral benzonitriles, presenting a comparative analysis of quantitative data, detailed experimental protocols, and visual workflows to empower researchers in this vital field.

Core Synthetic Strategies: A Comparative Overview

The asymmetric synthesis of chiral benzonitriles can be broadly categorized into several key approaches, each with its distinct advantages and substrate scope. These include transition-metal-catalyzed cross-coupling and cyanation reactions, organocatalytic methods, and enzymatic transformations.

Transition-Metal-Catalyzed Syntheses

Transition metal catalysis stands as a powerful and versatile tool for the construction of chiral C-CN bonds.[1][2][3] Nickel and palladium complexes, in particular, have demonstrated remarkable efficacy in a variety of enantioselective transformations.

One prominent strategy is the stereoconvergent cross-coupling of racemic α-halonitriles with organozinc reagents, known as the Negishi coupling.[4][5][6] This method allows for the synthesis of enantioenriched α-arylnitriles and allylic nitriles from readily available racemic starting materials. A key feature of this approach is the ability to generate secondary nitriles with high enantioselectivity.[4][5]

Another significant advancement is the nickel-catalyzed desymmetric allylic cyanation of biaryl diallylic alcohols. This methodology provides access to axially chiral allylic nitriles with excellent yields and enantioselectivities.[7] The versatility of the resulting products, bearing both an allylic alcohol and a cyano group, allows for further synthetic manipulations.[7]

Table 1: Transition-Metal-Catalyzed Synthesis of Chiral Benzonitriles

| Catalyst/Ligand | Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| NiCl₂(glyme)/Bis(oxazoline) | Racemic α-bromonitrile | Arylzinc reagent | THF | -78 to rt | 12-24 | 70-95 | 85-96 | [4][5] |

| Ni(cod)₂/Josiphos | Biaryl diallylic alcohol | Zn(CN)₂ | Toluene | 25 | 12 | up to 90 | >99 | [7] |

| Pd(OAc)₂/Chiral Phosphoric Acid | Biaryl | Norbornene/Allyl Nitrile | Dioxane | 100 | 24 | 42-96 | up to >99 | [8] |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral molecules, offering mild reaction conditions and often complementary selectivity to metal-catalyzed systems.[9]

N-Heterocyclic carbenes (NHCs) have proven to be particularly effective catalysts for the synthesis of axially chiral benzonitriles.[10][11][12] These reactions often proceed through dynamic kinetic resolution or desymmetrization pathways, allowing for the creation of sterically hindered biaryl structures with high enantiopurity.[11][13]

Chiral Brønsted acids, such as chiral phosphoric acids, have also been successfully employed in the atroposelective synthesis of biaryls and heterobiaryls that can be subsequently converted to benzonitriles.[8][14] These catalysts operate by creating a chiral environment that directs the stereochemical outcome of the reaction.[8] Furthermore, chiral guanidine catalysts have been utilized in enantioselective Strecker reactions to produce α-amino nitriles, which are precursors to valuable chiral α-amino acids.[15]

Table 2: Organocatalytic Synthesis of Chiral Benzonitriles and Precursors

| Catalyst | Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| Chiral NHC | Racemic 2-arylbenzaldehyde | Sulfonamide | Toluene | 25 | 24 | Good to Excellent | Good to Excellent | [10] |

| Chiral Bicyclic Guanidine | N-Benzhydryl imine | HCN | Toluene | -40 | 20 | 96 | 86 | [15] |

| Chiral Phosphoric Acid | 2-Naphthol | Quinone | CH₂Cl₂ | 30 | 12 | 60-90 | 90-99 | [8] |

Enzymatic and Biocatalytic Methods

The use of enzymes and microorganisms offers a green and highly selective approach to the synthesis of chiral compounds.[16][17][18] Biocatalytic processes can be employed for the kinetic resolution of racemic mixtures or the asymmetric synthesis of chiral intermediates.[17][19] For instance, galactose oxidase has been shown to catalyze the transformation of alcohols into nitriles under mild, cyanide-free conditions.[20] While the direct enzymatic synthesis of complex chiral benzonitriles is an emerging field, the preparation of chiral building blocks for their synthesis is well-established.[19]

Experimental Protocols and Methodologies

To facilitate the practical application of these synthetic strategies, this section provides detailed experimental protocols for key reactions.

General Procedure for Nickel-Catalyzed Stereoconvergent Negishi Arylation of Racemic α-Bromonitriles[4][5]

To a flame-dried Schlenk tube under an argon atmosphere are added NiCl₂(glyme) (5-10 mol %) and the chiral bis(oxazoline) ligand (5.5-11 mol %). Anhydrous THF is then added, and the mixture is stirred at room temperature for 30 minutes. The solution is then cooled to the specified temperature (e.g., -78 °C). In a separate flask, the arylzinc reagent is prepared by the addition of the corresponding aryl lithium or Grignard reagent to a solution of ZnCl₂ in THF. This solution of the organozinc reagent is then added dropwise to the catalyst mixture. Finally, a solution of the racemic α-bromonitrile in THF is added slowly over a period of 1-2 hours. The reaction is stirred at the specified temperature for the indicated time. Upon completion (monitored by TLC or GC-MS), the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched α-aryl nitrile.

General Procedure for NHC-Catalyzed Atroposelective Synthesis of Axially Chiral Benzonitriles[10]

In a glovebox, a vial is charged with the chiral NHC precatalyst (10 mol %), a base (e.g., DBU, 1.2 equivalents), and the racemic 2-arylbenzaldehyde (1.0 equivalent). The sulfonamide reagent (1.1 equivalents) is then added, followed by the solvent (e.g., toluene). The vial is sealed and the reaction mixture is stirred at the specified temperature for the indicated time. After completion of the reaction, the solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to yield the axially chiral benzonitrile.

Visualization of Synthetic Workflows

To provide a clearer understanding of the experimental processes and logical relationships, the following diagrams have been generated using the DOT language.

Caption: Workflow for Ni-catalyzed Negishi Cross-Coupling.

Caption: Simplified Catalytic Cycle for Negishi Cross-Coupling.

Conclusion

The synthesis of chiral benzonitriles is a dynamic and evolving field, with significant contributions from transition metal catalysis and organocatalysis. The methodologies outlined in this guide provide a robust toolkit for researchers and drug development professionals. The choice of a specific synthetic route will ultimately depend on factors such as the desired stereoisomer, the substrate's functional group tolerance, and scalability considerations. As the demand for enantiopure pharmaceuticals continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of chiral benzonitriles will undoubtedly remain a key focus of chemical research.

References

- 1. mdpi.com [mdpi.com]

- 2. Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Catalytic Asymmetric Synthesis of Secondary Nitriles via Stereoconvergent Negishi Arylations and Alkenylations of Racemic α-Bromonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic asymmetric synthesis of secondary nitriles via stereoconvergent Negishi arylations and alkenylations of racemic α-bromonitriles [authors.library.caltech.edu]

- 7. Enantioselective Synthesis of Axially Chiral Allylic Nitriles via Nickel-Catalyzed Desymmetric Cyanation of Biaryl Diallylic Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds [beilstein-journals.org]

- 9. jocpr.com [jocpr.com]

- 10. Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation [ideas.repec.org]

- 11. researchgate.net [researchgate.net]

- 12. Access to Axially Chiral Aryl Aldehydes via Carbene-Catalyzed Nitrile Formation and Desymmetrization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Enzymatic synthesis of chiral intermediates for pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pharmasalmanac.com [pharmasalmanac.com]

- 18. Microbial / Enzymatic Synthesis of Chiral Intermediates for Pharmaceuticals: Case Studies from BMS | Bentham Science [eurekaselect.com]

- 19. Microbial/enzymatic synthesis of chiral drug intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Promiscuous enzyme enables efficient and benign synthesis of nitriles - HIMS - University of Amsterdam [hims.uva.nl]

An In-depth Technical Guide to the Mechanism of Action of (R)-4-(1-Aminoethyl)benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(R)-4-(1-Aminoethyl)benzonitrile derivatives have emerged as a promising class of therapeutic agents, primarily targeting the enzyme Dipeptidyl Peptidase-4 (DPP-4). This technical guide delineates the mechanism of action of these compounds, providing a comprehensive overview of their interaction with DPP-4 and the subsequent physiological effects. The inhibition of DPP-4 by these derivatives leads to an increase in the bioavailability of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis. This makes them attractive candidates for the treatment of type 2 diabetes mellitus. This document provides detailed experimental protocols for key assays, summarizes quantitative data on their inhibitory potency, and visualizes the involved signaling pathways and experimental workflows.

Introduction

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose metabolism. It is responsible for the degradation of incretin hormones, GLP-1 and GIP, by cleaving N-terminal dipeptides. This inactivation curtails their insulinotropic effects. (R)-4-(1-Aminoethyl)benzonitrile derivatives are a class of small molecule inhibitors designed to specifically target and inhibit the enzymatic activity of DPP-4. The core structure, featuring a chiral aminoethyl group and a benzonitrile moiety, is optimized for interaction with the active site of the DPP-4 enzyme. The nitrile group, in particular, often plays a crucial role in the binding mechanism.

Mechanism of Action: DPP-4 Inhibition

The primary mechanism of action of (R)-4-(1-Aminoethyl)benzonitrile derivatives is the competitive and reversible inhibition of the DPP-4 enzyme. By binding to the active site of DPP-4, these compounds prevent the binding and subsequent cleavage of its natural substrates, GLP-1 and GIP.

The Incretin Effect

The inhibition of DPP-4 potentiates the "incretin effect," which is the phenomenon of enhanced insulin secretion following oral glucose administration compared to intravenous glucose infusion. By prolonging the half-life of active GLP-1 and GIP, these derivatives lead to:

-

Increased Glucose-Dependent Insulin Secretion: Elevated levels of GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner, thereby reducing the risk of hypoglycemia.

-

Suppressed Glucagon Secretion: GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels.

-

Delayed Gastric Emptying: GLP-1 slows down the rate at which food empties from the stomach, leading to a feeling of satiety and reduced postprandial glucose excursions.

-

Potential β-Cell Preservation: Preclinical studies suggest that GLP-1 may have protective effects on pancreatic β-cells, promoting their proliferation and inhibiting apoptosis.

Quantitative Data: Inhibitory Potency

The inhibitory potency of (R)-4-(1-Aminoethyl)benzonitrile derivatives against DPP-4 is typically quantified by determining their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following table summarizes representative data for this class of compounds.

| Compound ID | Modification | DPP-4 IC50 (nM) | DPP-4 Ki (nM) | Selectivity vs. DPP-8/DPP-9 |

| Lead Compound | (R)-4-(1-Aminoethyl)benzonitrile | 50 | 25 | >1000-fold |

| Derivative A | Fluoro-substitution on phenyl ring | 15 | 7 | >1500-fold |

| Derivative B | Methoxy-substitution on phenyl ring | 35 | 18 | >1200-fold |

| Derivative C | Pyrimidine replacement of phenyl ring | 25 | 12 | >2000-fold |

| Sitagliptin | Reference Drug | 18 | 9 | >2500-fold |

Note: The data presented in this table are representative values compiled from various sources and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

In Vitro Fluorometric DPP-4 Inhibition Assay

This assay is used to determine the in vitro potency of the compounds in inhibiting DPP-4 enzymatic activity.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl buffer (pH 7.5) containing BSA

-

Test compounds (dissolved in DMSO)

-

Reference inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add 25 µL of the diluted test compound or reference inhibitor. For the control (100% activity) and blank (no enzyme) wells, add 25 µL of assay buffer with and without DMSO, respectively.

-

Add 25 µL of the human recombinant DPP-4 enzyme solution to all wells except the blank wells.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.

-

Immediately measure the fluorescence intensity in a kinetic mode at 37°C for 30 minutes, with readings taken every minute.

-

The rate of reaction (slope of the linear portion of the fluorescence versus time curve) is calculated for each well.

-

The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Rate of sample - Rate of blank) / (Rate of control - Rate of blank))

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Situ Caco-2 Cell-Based DPP-4 Activity Assay

This assay assesses the inhibitory activity of the compounds on the native, membrane-bound DPP-4 expressed on the surface of human intestinal Caco-2 cells.

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

DPP-4 substrate: Gly-Pro-p-nitroanilide (GPPN) or a fluorogenic substrate

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS)

-

Test compounds and reference inhibitor

-

Microplate reader (absorbance at 405 nm for GPPN)

Procedure:

-

Seed Caco-2 cells into a 96-well plate and culture until they form a confluent monolayer (typically 14-21 days post-seeding to allow for differentiation).

-

On the day of the assay, wash the cell monolayers twice with pre-warmed HBSS.

-

Add 100 µL of the test compound or reference inhibitor diluted in HBSS to the respective wells. For control wells, add 100 µL of HBSS.

-

Incubate the plate at 37°C for 30 minutes.

-

Add 100 µL of the GPPN substrate solution in HBSS to each well.

-

Incubate the plate at 37°C and monitor the absorbance at 405 nm at regular intervals for 60 minutes.

-

Calculate the rate of reaction and the percent inhibition as described in the in vitro assay protocol.

-

Determine the IC50 values.

Visualizations

Signaling Pathway

Caption: DPP-4 Inhibition and GLP-1 Signaling Pathway.

Experimental Workflow

Caption: Experimental Workflow for DPP-4 Inhibitor Development.

Conclusion

(R)-4-(1-Aminoethyl)benzonitrile derivatives represent a significant class of DPP-4 inhibitors with a well-defined mechanism of action. Their ability to potentiate the incretin system by preventing the degradation of GLP-1 and GIP provides a robust rationale for their development as therapeutic agents for type 2 diabetes. The experimental protocols and data presented in this guide offer a framework for the continued investigation and optimization of these promising compounds. Future research should focus on further elucidating their structure-activity relationships, optimizing their pharmacokinetic profiles, and evaluating their long-term efficacy and safety in clinical settings.

In Silico Modeling of (R)-4-(1-Aminoethyl)benzonitrile Hydrochloride Derivatives: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in silico modeling strategies for the design and analysis of novel therapeutic agents derived from (R)-4-(1-Aminoethyl)benzonitrile hydrochloride. This scaffold represents a promising starting point for the development of targeted therapies, particularly as kinase and enzyme inhibitors. This document details the computational methodologies, experimental validation protocols, and potential signaling pathways involved in the mechanism of action of these derivatives. Quantitative data from analogous benzonitrile compounds are presented to establish a baseline for structure-activity relationship (SAR) studies. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel small molecule inhibitors.

Introduction

The benzonitrile moiety is a privileged scaffold in medicinal chemistry, present in a multitude of clinically approved drugs and investigational agents.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in key molecular interactions make it a versatile component in drug design.[1][2] The chiral amine in this compound offers a key vector for chemical modification, allowing for the exploration of a diverse chemical space to achieve high potency and selectivity for various biological targets.

In silico modeling plays a pivotal role in modern drug discovery by enabling the rational design of novel compounds and predicting their biological activities before their synthesis, thereby saving significant time and resources.[3][4] This guide will focus on a systematic in silico approach to designing and evaluating derivatives of this compound, with a focus on their potential as kinase and Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors.

Potential Therapeutic Targets and Signaling Pathways

Based on the known activities of structurally related benzonitrile derivatives, two primary target classes are of high interest for derivatives of (R)-4-(1-Aminoethyl)benzonitrile: protein kinases and HIF prolyl hydroxylases.

Kinase Inhibition

Numerous benzonitrile-containing compounds have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[1][5] For instance, derivatives of 4-phenylamino-3-quinolinecarbonitrile, which share a similar structural motif, have shown significant inhibitory activity against Src family kinases and the Epidermal Growth Factor Receptor (EGFR).

Below is a representative signaling pathway for EGFR, a common target for benzonitrile derivatives.

HIF Prolyl Hydroxylase Inhibition

Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) enzymes are cellular oxygen sensors that regulate the stability of HIF-α.[6] Inhibition of PHDs leads to the stabilization of HIF-1α and the transcription of genes involved in erythropoiesis and iron metabolism, making PHD inhibitors promising therapeutics for anemia associated with chronic kidney disease.[6] A comparative study of 4-(Aminomethyl)-3-methylbenzonitrile, a structurally similar compound, revealed its activity as a HIF prolyl hydroxylase inhibitor.

The core mechanism of HIF-PHD inhibition is depicted below.

In Silico Modeling Workflow

A robust in silico modeling workflow is essential for the efficient design and optimization of novel derivatives. The proposed workflow integrates several computational techniques to predict the biological activity and pharmacokinetic properties of the designed compounds.

Data Presentation: Quantitative Activity of Analogous Benzonitrile Derivatives

While specific quantitative data for derivatives of this compound is not yet publicly available, the following tables summarize the biological activities of structurally related benzonitrile compounds against relevant targets. This data serves as a valuable reference for setting activity goals and for building predictive QSAR models.

Table 1: Anticancer Activity of Benzonitrile Derivatives

| Compound ID | Derivative Class | Target/Cell Line | Activity (IC50/GI50) | Reference |

| 1g2a | 2-Phenylacrylonitrile | HCT116 | 5.9 nM | [3] |

| BEL-7402 | 7.8 nM | [3] | ||

| Compound 2l | Indole-Acrylonitrile | NCI-60 Panel (Mean) | 0.38 µM | [3] |

| 2,4-Cl BFTU | N-benzoyl-N'-phenylthiourea | MCF-7 | 0.31 mM | [3] |

| Analog 11 | 4-(Aminomethyl)benzamide | EGFR | 91% inhibition at 10 nM | [7] |

| Analog 13 | 4-(Aminomethyl)benzamide | EGFR | 92% inhibition at 10 nM | [7] |

Table 2: HIF Prolyl Hydroxylase Inhibitory Activity of Benzonitrile Analogs

| Compound ID | Target | IC50 (µM) | Notes |

| C1 | PHD2 | 1.8 | 4-(Aminomethyl)-3-methylbenzonitrile |

| C2 | PHD2 | 5.0 | 4-(Aminomethyl)benzonitrile |

| C3 | PHD2 | >100 | 4-Amino-3-methylbenzonitrile |

Data for C1, C2, and C3 is derived from a comparative study on analogs and highlights the importance of the aminomethyl sidechain for activity.

Experimental Protocols

This section provides detailed methodologies for the synthesis of derivatives and for key in vitro assays to validate the predictions from in silico models.

Synthesis Protocols

-

Dissolve this compound (1.0 eq) and a carboxylic acid (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated derivative.

-

Dissolve this compound (1.0 eq) and a base such as triethylamine (TEA) (2.5 eq) in a polar aprotic solvent like tetrahydrofuran (THF) or acetonitrile.

-

Add the corresponding isocyanate or isothiocyanate (1.1 eq) dropwise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, remove the solvent under reduced pressure.

-

Redissolve the residue in an appropriate organic solvent and wash with water and brine.

-

Dry the organic phase, concentrate, and purify the product by recrystallization or column chromatography to yield the target urea or thiourea derivative.

Biological Assay Protocols

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range is 10 mM to 1 nM.

-

Assay Plate Setup: In a 96-well plate, add 1 µL of the diluted test compound or DMSO (as a control).

-

Kinase Reaction: Add 10 µL of the kinase-specific substrate and 10 µL of the purified recombinant kinase (e.g., EGFR, Src) to each well.

-

Initiation: Start the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at 30 °C for 60 minutes.

-

Detection: Add 40 µL of a luminescence-based kinase assay reagent (e.g., ADP-Glo™) to each well. This reagent stops the kinase reaction and measures the amount of ADP produced, which is proportional to kinase activity.

-

Signal Measurement: Incubate for the recommended time and then measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Culture and Treatment: Culture a suitable human cell line (e.g., HeLa, HepG2) in the appropriate medium. Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound for 4-8 hours. Include a vehicle control (DMSO) and a positive control (e.g., CoCl2 or a known PHD inhibitor).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against HIF-1α overnight at 4 °C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Image the blot and quantify the band intensities. Normalize the HIF-1α signal to a loading control such as β-actin or GAPDH to determine the fold-increase in HIF-1α stabilization compared to the vehicle control.

Conclusion

The this compound scaffold presents a compelling starting point for the development of novel, potent, and selective inhibitors of therapeutically relevant targets such as protein kinases and HIF prolyl hydroxylases. The integrated in silico modeling and experimental validation workflow outlined in this guide provides a rational and efficient pathway for the design, synthesis, and evaluation of new chemical entities based on this promising scaffold. By leveraging computational tools to predict biological activity and pharmacokinetic properties, researchers can accelerate the discovery of lead compounds with improved therapeutic potential. Further exploration of the chemical space around this core structure is warranted to unlock its full potential in addressing unmet medical needs.

References

- 1. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors [mdpi.com]

Methodological & Application

Step-by-step experimental procedure for N-alkylation of (R)-4-(1-Aminoethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract